molecular formula C8H10N2O4 B2778095 [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1856021-64-1

[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B2778095
CAS RN: 1856021-64-1
M. Wt: 198.178
InChI Key: ZEKVRSHXSAQYFZ-UHFFFAOYSA-N
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Description

“[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C8H10N2O4 . It’s a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular weight of “[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is 198.18 . Unfortunately, the specific details about its molecular structure are not available in the sources.


Chemical Reactions Analysis

While the specific chemical reactions involving “[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” are not detailed in the sources, pyrazole derivatives are known to be involved in a variety of chemical reactions. For instance, the Knoevenagel Condensation, a reaction involving the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .


Physical And Chemical Properties Analysis

“[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” has a molecular formula of C8H10N2O4 and a molecular weight of 198.18 . Further physical and chemical properties are not detailed in the sources.

Future Directions

The future directions for the study of “[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” and similar compounds could involve the development of alternate metal-free synthetic routes , given the high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate associated with metal-catalyzed reactions . Additionally, there is potential for further exploration of the diverse pharmacological activities of pyrazole derivatives .

properties

IUPAC Name

2-(3-ethoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-4-10(9-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVRSHXSAQYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

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